molecular formula C9H6F3NO3 B14847009 Methyl 2-formyl-6-(trifluoromethyl)isonicotinate

Methyl 2-formyl-6-(trifluoromethyl)isonicotinate

Cat. No.: B14847009
M. Wt: 233.14 g/mol
InChI Key: FCZYLPMFUCMNAS-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H6F3NO3 and a molecular weight of 233.14 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a formyl group attached to an isonicotinate backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-6-(trifluoromethyl)isonicotinate typically involves the reaction of 2-formylisonicotinic acid with trifluoromethylating agents under controlled conditions. One common method is the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-formyl-6-(trifluoromethyl)isonicotinate is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-formyl-6-(trifluoromethyl)isonicotinate is unique due to the presence of both the trifluoromethyl and formyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

methyl 2-formyl-6-(trifluoromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C9H6F3NO3/c1-16-8(15)5-2-6(4-14)13-7(3-5)9(10,11)12/h2-4H,1H3

InChI Key

FCZYLPMFUCMNAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C(F)(F)F)C=O

Origin of Product

United States

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